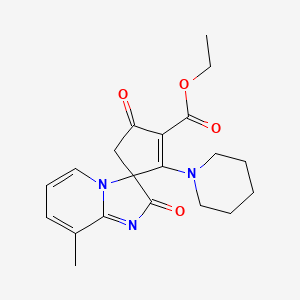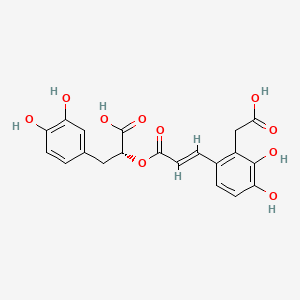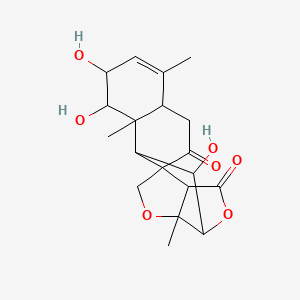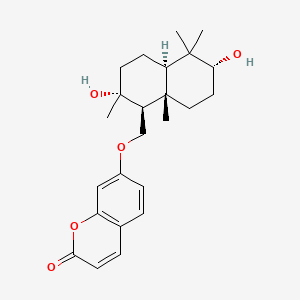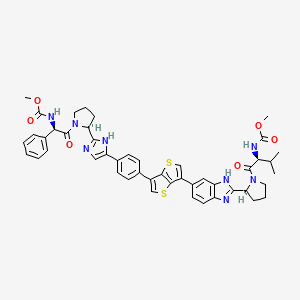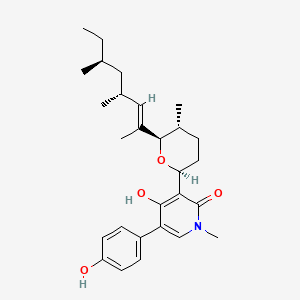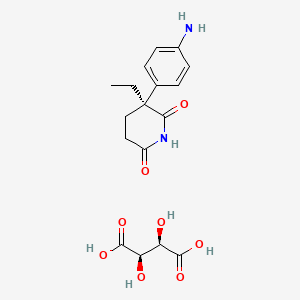![molecular formula C18H32Cl2MnN5 B610735 Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride CAS No. 179464-49-4](/img/structure/B610735.png)
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride
Vue d'ensemble
Description
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride is a complex inorganic compound with the molecular formula C18H32Cl2MnN5. This compound features a manganese ion coordinated with a unique pentazatricyclic ligand and two chloride ions. It is of interest in various fields due to its distinctive chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride typically involves the following steps:
Ligand Synthesis: The pentazatricyclic ligand is synthesized through a multi-step organic synthesis process
Complex Formation: The synthesized ligand is then reacted with manganese(II) chloride in a suitable solvent, such as ethanol or water, under controlled temperature and pH conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The manganese center in the compound can undergo oxidation reactions, typically forming higher oxidation states of manganese.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: The chloride ions can be substituted with other anions or ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines in solvents like acetonitrile or dichloromethane.
Major Products
Oxidation: Higher oxidation state manganese complexes.
Reduction: Reduced manganese complexes with lower oxidation states.
Substitution: New complexes with different anions or ligands replacing the chloride ions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology
In biological research, the compound is studied for its potential as a metallopharmaceutical. The manganese center can interact with biological molecules, potentially leading to applications in imaging or as therapeutic agents.
Medicine
The compound’s ability to interact with biological systems makes it a candidate for drug development, particularly in targeting specific enzymes or pathways in diseases.
Industry
In industrial applications, the compound can be used in materials science for the development of new materials with specific magnetic or electronic properties.
Mécanisme D'action
The mechanism by which Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride exerts its effects involves the coordination of the manganese ion with the pentazatricyclic ligand. This coordination alters the electronic properties of the manganese ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Manganese(II) chloride: A simpler manganese compound without the complex ligand structure.
Manganese(III) acetate: Another manganese compound used in oxidation reactions.
Manganese(II) sulfate: Commonly used in agriculture and industry.
Uniqueness
Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride is unique due to its pentazatricyclic ligand, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions in catalytic and biological applications that simpler manganese compounds cannot achieve.
This detailed overview provides a comprehensive understanding of Manganese(2+);2,5,12,15,18-pentazatricyclo[174006,11]tricosane;dichloride, covering its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N5.2ClH.Mn/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17;;;/h15-23H,1-14H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPIQMQRICEKPU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCNCCNC3CCCCC3NCCN2.[Cl-].[Cl-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl2MnN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939227 | |
| Record name | Manganese(2+) chloride--docosahydro-1H-dibenzo[b,h][1,4,7,10,13]pentaazacyclopentadecine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179464-49-4 | |
| Record name | Manganese(2+) chloride--docosahydro-1H-dibenzo[b,h][1,4,7,10,13]pentaazacyclopentadecine (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20939227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


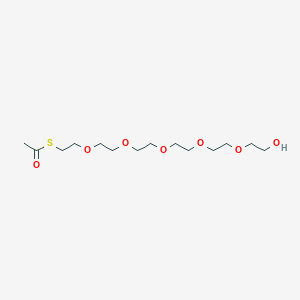


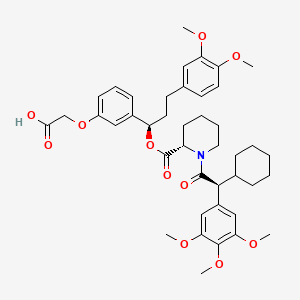

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)
